molecular formula C11H14BrN B1398177 N-[(3-bromophenyl)methyl]-N-methylcyclopropanamine CAS No. 1249199-38-9

N-[(3-bromophenyl)methyl]-N-methylcyclopropanamine

Cat. No.: B1398177
CAS No.: 1249199-38-9
M. Wt: 240.14 g/mol
InChI Key: SRXLXOZJJYVQOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-bromophenyl)methyl]-N-methylcyclopropanamine is an organic compound that features a cyclopropane ring attached to a nitrogen atom, which is further bonded to a 3-bromophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-bromophenyl)methyl]-N-methylcyclopropanamine typically involves the reaction of 3-bromobenzyl chloride with N-methylcyclopropanamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3-bromophenyl)methyl]-N-methylcyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding N-[(phenyl)methyl]-N-methylcyclopropanamine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or potassium thiolate (KSR).

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N-[(phenyl)methyl]-N-methylcyclopropanamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(3-bromophenyl)methyl]-N-methylcyclopropanamine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound can be used as a probe to study biological processes involving amine-containing compounds.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(3-bromophenyl)methyl]-N-methylcyclopropanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets. The cyclopropane ring and the bromophenyl group contribute to the compound’s binding affinity and specificity, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-chlorophenyl)methyl]-N-methylcyclopropanamine
  • N-[(3-fluorophenyl)methyl]-N-methylcyclopropanamine
  • N-[(3-iodophenyl)methyl]-N-methylcyclopropanamine

Uniqueness

N-[(3-bromophenyl)methyl]-N-methylcyclopropanamine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This influences its reactivity and interactions with molecular targets, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

N-[(3-bromophenyl)methyl]-N-methylcyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c1-13(11-5-6-11)8-9-3-2-4-10(12)7-9/h2-4,7,11H,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRXLXOZJJYVQOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CC=C1)Br)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(3-bromophenyl)methyl]-N-methylcyclopropanamine
Reactant of Route 2
Reactant of Route 2
N-[(3-bromophenyl)methyl]-N-methylcyclopropanamine
Reactant of Route 3
Reactant of Route 3
N-[(3-bromophenyl)methyl]-N-methylcyclopropanamine
Reactant of Route 4
Reactant of Route 4
N-[(3-bromophenyl)methyl]-N-methylcyclopropanamine
Reactant of Route 5
Reactant of Route 5
N-[(3-bromophenyl)methyl]-N-methylcyclopropanamine
Reactant of Route 6
Reactant of Route 6
N-[(3-bromophenyl)methyl]-N-methylcyclopropanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.